Ethyl 3-fluoro-2,6-dimethoxybenzoate
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Overview
Description
Ethyl 3-fluoro-2,6-dimethoxybenzoate is a fluorinated benzoic acid ester. This compound is known for its unique chemical properties, which make it valuable in various scientific research fields. Its molecular formula is C11H13FO4, and it has a molecular weight of 228.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2,6-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-fluoro-2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-3,6-dimethoxybenzoate
- Methyl 3-fluoro-2,6-dimethoxybenzoate
- Ethyl 3-chloro-2,6-dimethoxybenzoate
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 3-fluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
GMHJZLOTPVJHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)F)OC |
Origin of Product |
United States |
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